molecular formula C12H10N4O2 B1384135 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one CAS No. 86328-33-8

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384135
CAS RN: 86328-33-8
M. Wt: 242.23 g/mol
InChI Key: BADDFHACWSMNTE-UHFFFAOYSA-N
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Description

The compound “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves two synthetic approaches. The first synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Both developed synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research has revealed that molecules like 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one demonstrate unique hydrogen bonding and crystal structures. For instance, similar molecules are found to form chains and sheets through hydrogen bonding and pi-pi stacking interactions, which are critical in understanding molecular and crystallography structures (Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Synthesis and Reactivity

The compound shows high regioselectivity in its methylation, influenced by factors like hydrogen bonding and media polarity. This is crucial in synthetic chemistry for designing specific molecular structures (Erkin & Krutikov, 2006). Also, its ability to undergo transformations into different compounds, as seen in the synthesis of various derivatives, highlights its versatility in chemical synthesis (Ueda, Asai, Oiji, Nagai, Nagatsu, & Sakakibara, 1997).

Antimicrobial Activity

Some derivatives of this compound have been explored for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Application in Tuberculosis Treatment

Derivatives of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one have shown promising results in antituberculous effects, indicating potential for developing new treatments for tuberculosis (Erkin & Krutikov, 2007).

Tautomerism and Solvent Effects

Studies have also focused on the tautomerism of related compounds, which is a significant aspect in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Erkin & Krutikov, 2005).

Safety And Hazards

While specific safety and hazard information for “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is not available, it’s important to note that some reagents used in the synthesis of benzoxazole derivatives, such as BrCN, are highly toxic .

Future Directions

The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient methods for the synthesis of benzoxazole derivatives, exploring their potential therapeutic applications, and improving their safety profile.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADDFHACWSMNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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